Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenamine core substituted with diethyl, dimethoxy, and nitrophenylazo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- typically involves a multi-step process. The initial step often includes the nitration of a benzenamine derivative to introduce the nitro group. This is followed by the diazotization of the nitro compound to form a diazonium salt. The final step involves the azo coupling reaction, where the diazonium salt reacts with a suitable coupling agent, such as N,N-diethyl-2,5-dimethoxyaniline, under controlled conditions to form the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and diazotization processes, followed by azo coupling. These processes are typically carried out in specialized reactors designed to handle the specific reaction conditions required for each step. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2-, OH-) are commonly employed under specific conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The specific pathways and targets involved depend on the compound’s structure and the biological system in which it is studied.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-4-(phenylazo)-: Similar structure but with dimethyl instead of diethyl groups.
Benzenamine, 2,4-dimethoxy-: Lacks the azo and nitrophenyl groups.
Benzenamine, N,N-dimethyl-: Lacks the methoxy, azo, and nitrophenyl groups.
Uniqueness
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethyl and dimethoxy groups, along with the azo and nitrophenyl groups, makes it a versatile compound with diverse applications and reactivity.
Properties
CAS No. |
75113-54-1 |
---|---|
Molecular Formula |
C18H22N4O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N,N-diethyl-2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C18H22N4O4/c1-5-21(6-2)16-12-17(25-3)15(11-18(16)26-4)20-19-13-7-9-14(10-8-13)22(23)24/h7-12H,5-6H2,1-4H3 |
InChI Key |
KZWFCAHMEXFXJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)OC)N=NC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.